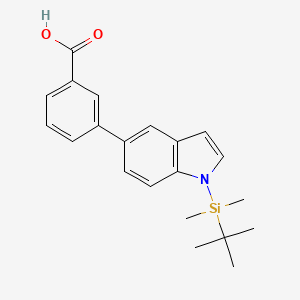

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

描述

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid is a complex organic compound that features a tert-butyldimethylsilyl group attached to an indole ring, which is further connected to a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid typically involves multiple steps, starting with the protection of the indole nitrogen using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or dimethylformamide (DMF) . The reaction proceeds efficiently at room temperature, yielding the protected indole derivative. This intermediate is then subjected to further functionalization to introduce the benzoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

化学反应分析

Types of Reactions

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include imidazole, DMF, TBDMS-Cl, KMnO4, OsO4, LiAlH4, NaBH4, and SOCl2. Reaction conditions vary depending on the desired transformation but typically involve room temperature to moderate heating and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

科学研究应用

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid has several scientific research applications, including:

作用机制

The mechanism of action of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with target molecules without undergoing rapid degradation . This selective interaction can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes.

相似化合物的比较

Similar Compounds

tert-Butyldiphenylsilyl (TBDPS) derivatives: These compounds are similar in structure but feature diphenyl groups instead of dimethyl groups, offering increased stability towards acidic conditions.

Trimethylsilyl (TMS) derivatives: These compounds are less stable compared to tert-butyldimethylsilyl derivatives but are easier to remove under mild conditions.

Uniqueness

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid is unique due to its combination of the indole ring and benzoic acid moiety, along with the steric protection provided by the tert-butyldimethylsilyl group. This unique structure allows for selective interactions and stability under various reaction conditions, making it a valuable compound in both research and industrial applications.

生物活性

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid is a complex organic compound notable for its unique structural features, which include a tert-butyldimethylsilyl group attached to an indole ring, further connected to a benzoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

Structure

The compound's IUPAC name is 3-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]benzoic acid, with the molecular formula and a molecular weight of approximately 357.5 g/mol. The presence of the tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the indole structure during chemical reactions.

Chemical Reactions

This compound can undergo various chemical transformations, including:

- Oxidation : Can be oxidized using reagents such as potassium permanganate (KMnO₄).

- Reduction : Reduction reactions can be performed with lithium aluminum hydride (LiAlH₄).

- Substitution : Nucleophilic substitution reactions may occur at the benzoic acid moiety using thionyl chloride (SOCl₂) or acyl chlorides.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. Its mechanism of action involves modulation of signaling pathways that are crucial for various cellular functions. The protective tert-butyldimethylsilyl group allows for selective interactions while preventing rapid degradation.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown potential in inhibiting tumor growth and inducing apoptosis.

- Neurological Benefits : There is emerging evidence that it might play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease .

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC₅₀ values in the low micromolar range. The study highlighted its potential as a lead compound for developing new anticancer drugs .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a promising role in treating inflammatory diseases .

Study 3: Neuroprotective Effects

Research examining the neuroprotective effects found that treatment with this compound improved cognitive function in animal models of Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque formation and enhance synaptic plasticity, indicating its potential utility in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| TBDPS derivatives | Similar silyl group | Moderate stability | Less effective in biological assays |

| TMS derivatives | Less stable silyl group | Limited biological activity | Easier removal under mild conditions |

| Indole derivatives | Varied substituents | Diverse activities | Broad applications in medicinal chemistry |

属性

IUPAC Name |

3-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2Si/c1-21(2,3)25(4,5)22-12-11-17-13-16(9-10-19(17)22)15-7-6-8-18(14-15)20(23)24/h6-14H,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCXDRSFKQAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681828 | |

| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-08-1 | |

| Record name | 3-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。